molecular formula C10H21NO2 B6327139 Ethyl 2-(dipropylamino)acetate CAS No. 2644-22-6

Ethyl 2-(dipropylamino)acetate

Cat. No.: B6327139
CAS No.: 2644-22-6
M. Wt: 187.28 g/mol
InChI Key: IBXYVYNIABWHQV-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Ester Chemistry

Ethyl 2-(dipropylamino)acetate is a derivative of glycine (B1666218), the simplest amino acid. medchemexpress.com Specifically, it is an N,N-disubstituted amino acid ester. This class of compounds is characterized by an amino acid core where the nitrogen atom is bonded to two alkyl groups—in this case, two propyl groups—and the carboxylic acid group is esterified with an ethanol (B145695) moiety. The tertiary amine and the ester functional groups are central to its chemical behavior. The presence of the dipropylamino group significantly influences the compound's basicity and nucleophilicity, while the ethyl ester group provides a site for reactions such as hydrolysis and transesterification.

Significance in Synthetic Organic Chemistry

The significance of this compound and related N,N-dialkylamino acid esters lies in their utility as versatile building blocks and intermediates in the synthesis of more complex molecules. The dual functionality of a tertiary amine and an ester allows for a range of chemical transformations. These compounds can act as nucleophiles or be modified at the ester group, making them valuable precursors in multi-step synthetic pathways. Their structural motif is found in various target molecules, including those with potential applications in materials science and medicinal chemistry.

Scope of Academic Research Perspectives

Chemical Profile

The fundamental properties of this compound are summarized below.

Identifier Value Source
IUPAC Name This compound
CAS Registry Number 2644-22-6 bldpharm.comsigmaaldrich.com
Molecular Formula C10H21NO2 sigmaaldrich.combldpharm.com
Molecular Weight 187.28 g/mol bldpharm.com

Synthesis and Manufacturing

Common Laboratory-Scale Synthesis Methods

The synthesis of this compound and analogous N,N-dialkylamino acid esters can be achieved through several established laboratory methods. A primary route involves the N-alkylation of ethyl aminoacetate (the ethyl ester of glycine). This can be accomplished by reacting ethyl aminoacetate with a propylating agent, such as propyl halide (e.g., propyl bromide or propyl iodide), in the presence of a base to neutralize the hydrogen halide byproduct.

Another common strategy is the esterification of N,N-dipropylaminoacetic acid. This involves reacting the N,N-disubstituted amino acid with ethanol under acidic conditions, often with a catalyst like sulfuric acid or p-toluenesulfonic acid, to drive the formation of the ethyl ester.

A related approach is the reaction of an alkali metal salt of an acetate (B1210297), like sodium acetate, with a 2-chloroethyldipropylamine derivative, which proceeds via nucleophilic substitution.

Chemical Reactivity and Mechanisms

Participation in Acid-Base Reactions

The presence of the dipropylamino group, a tertiary amine, imparts basic properties to this compound. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a quaternary ammonium (B1175870) salt. This reactivity is fundamental to its handling and purification, as its solubility can be altered by adjusting the pH of the solution.

Role as a Nucleophile in Substitution Reactions

The nitrogen atom of the dipropylamino group also acts as a nucleophile. smolecule.com This allows the compound to participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new chemical bonds and more complex molecular structures. The ester group can also undergo nucleophilic acyl substitution, most commonly hydrolysis back to the carboxylic acid, which can be catalyzed by either acid or base.

Applications in Organic Synthesis

Building Block for Heterocyclic Compounds

N,N-dialkylamino acid esters are valuable starting materials for the synthesis of various heterocyclic compounds. chimia.chnih.gov While specific examples using this compound are not prominent, analogous structures are used to construct rings containing nitrogen and other heteroatoms. The amine and ester functionalities provide reactive handles that can be manipulated to form cyclic structures, which are core components of many biologically active molecules and functional materials. For instance, enaminones derived from such esters can be used to build pyrazole, pyridine, and other fused heterocyclic systems. nih.govipb.pt

Precursor in the Synthesis of More Complex Molecules

The compound serves as a precursor for more elaborate molecules. For example, it can be a fragment incorporated into larger structures through amide bond formation (after hydrolysis of the ester) or other carbon-carbon and carbon-heteroatom bond-forming reactions. google.com Its ability to be modified at both the amine and ester sites makes it a versatile intermediate in the assembly of target compounds with specific functionalities and three-dimensional architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(dipropylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-7-11(8-5-2)9-10(12)13-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXYVYNIABWHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304387
Record name N,N-Dipropylglycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-22-6
Record name N,N-Dipropylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2644-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dipropylglycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Ethyl 2-(dipropylamino)acetate

The most common direct synthesis route is the Fischer esterification, a well-established method for producing esters from carboxylic acids and alcohols.

The core of the synthesis is the reaction between the carboxylic acid group of N,N-dipropylglycine and the hydroxyl group of ethanol (B145695). This condensation reaction results in the formation of an ester linkage and a molecule of water as a byproduct. The presence of the tertiary amine group in N,N-dipropylglycine can influence the reaction, potentially acting as an internal catalyst or requiring specific conditions to prevent side reactions.

The efficiency of the esterification process is heavily reliant on the choice of catalyst. Various catalytic systems have been explored to accelerate the reaction rate and improve the equilibrium yield.

Strong mineral acids, such as sulfuric acid (H₂SO₄), are frequently employed as catalysts in Fischer esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. Studies on the esterification of amino acids have shown that the nature of the mineral acid is crucial, with sulfuric acid often demonstrating superior catalytic activity compared to other strong acids like hydrochloric acid (HCl) or nitric acid (HNO₃).

Lewis acids, such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃), can also catalyze the esterification reaction. They function by coordinating to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon. The use of Lewis acids can sometimes offer advantages in terms of selectivity and milder reaction conditions compared to Brønsted acids.

Table 1: Comparison of Acid Catalysts in the Esterification of N-Substituted Amino Acids

Catalyst Substrate Alcohol Temperature (°C) Yield (%) Reference
H₂SO₄ N-Methylglycine Ethanol 80 85 Fictional Data
ZnCl₂ N,N-Dimethylglycine Methanol (B129727) 70 78 Fictional Data
FeCl₃ N-Propylalanine Propanol 90 82 Fictional Data

This table is for illustrative purposes and contains fictional data based on general principles of organic synthesis.

Certain inorganic salts have been investigated as catalysts for esterification reactions. For instance, copper(II) triflate (Cu(OTf)₂) has shown catalytic activity in the esterification of carboxylic acids. These catalysts are often milder and can be more environmentally benign than strong mineral acids. The catalytic cycle typically involves the coordination of the metal salt to the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

The reaction temperature plays a significant role in the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is typically determined experimentally for a specific catalyst and solvent system. For many Fischer esterifications, temperatures in the range of 70-100°C are common.

The choice of solvent can also influence the reaction outcome. While ethanol often serves as both a reactant and a solvent, in some cases, a co-solvent may be used to improve the solubility of the reactants or to facilitate the removal of water, thereby shifting the reaction equilibrium towards the products. Solvents like toluene (B28343) or hexane (B92381) can be used with a Dean-Stark apparatus to azeotropically remove water as it is formed.

Table 2: Effect of Temperature and Solvent on the Yield of this compound

Temperature (°C) Solvent Reaction Time (h) Yield (%) Purity (%)
70 Ethanol 12 65 92
80 Ethanol 8 78 95
90 Ethanol 6 85 94
80 Toluene 8 82 96

This table presents hypothetical data to illustrate the impact of reaction conditions.

Optimization of Reaction Conditions for Yield and Purity

Reflux Conditions

The synthesis of tertiary amines, such as this compound, via the direct alkylation of secondary amines with alkyl halides is a foundational method in organic chemistry. semanticscholar.orgresearchgate.net This reaction is typically performed under reflux to ensure it proceeds to completion. Refluxing, the process of heating a reaction mixture and condensing the vapors back into the vessel, provides the necessary activation energy and maintains a constant temperature, often the boiling point of the solvent, for an extended period. orgsyn.org

For the N-alkylation of dipropylamine (B117675) with an ethyl haloacetate, refluxing in a suitable solvent ensures that the reactants have sufficient kinetic energy to overcome the energy barrier for the nucleophilic substitution reaction. semanticscholar.org The duration of the reflux period is critical and is determined by monitoring the reaction's progress, often through techniques like thin-layer chromatography (TLC). researchgate.net A typical procedure involves dissolving the secondary amine in a solvent, adding a base and the alkylating agent (ethyl chloroacetate), and heating the mixture to reflux for several hours until the starting material is consumed. orgsyn.orgresearchgate.net

Precursor-Based Synthetic Routes

Utilizing Halogenated Acetates in Amination Reactions

The most direct and common precursor-based route to this compound is the N-alkylation of dipropylamine with a halogenated acetic acid ester. semanticscholar.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. acsgcipr.org In this process, the nitrogen atom of dipropylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the ethyl haloacetate. researchgate.net

The choice of halogen on the ethyl acetate (B1210297) precursor affects the reaction rate. The reactivity follows the order of halide leaving group ability: I > Br > Cl > F. Therefore, ethyl iodoacetate would be the most reactive, followed by ethyl bromoacetate (B1195939) and ethyl chloroacetate (B1199739). researchgate.net However, due to cost and stability, ethyl chloroacetate and ethyl bromoacetate are more commonly used. researchgate.netresearchgate.net The reaction generates a hydrohalic acid (e.g., HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the dipropylamine, which would render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or the use of excess dipropylamine to act as both reactant and acid scavenger. researchgate.net

Derivatization from Related Amino Esters

Another synthetic strategy involves the derivatization of existing amino esters. While less direct for primary synthesis, transesterification is a viable method. If, for instance, mthis compound were more readily available, it could be converted to the corresponding ethyl ester. This process typically involves reacting the methyl ester with an excess of ethanol in the presence of an acid or base catalyst. The equilibrium is driven towards the formation of the desired ethyl ester by using a large excess of ethanol.

A more complex derivatization could involve the reductive amination of ethyl 2-oxoacetate with dipropylamine. This multi-step process first forms an iminium ion intermediate, which is then reduced in situ to yield the final tertiary amino ester. However, this route is more intricate than direct N-alkylation.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. yale.edumsu.edu This involves designing syntheses that are safer, more efficient, and generate less waste. acs.orgsigmaaldrich.com

Environmentally Benign Solvent Selection

Solvents often constitute the largest mass of material in a chemical reaction and are a primary source of waste. yale.edu The selection of environmentally benign solvents is a core tenet of green chemistry. For the synthesis of this compound, traditional solvents like dimethylformamide (DMF) or chlorinated solvents can be replaced with greener alternatives. researchgate.net Alcohols such as ethanol or isopropanol (B130326) are often suitable choices as they are less toxic and biodegradable. Acetone is another common solvent that can be effective. researchgate.net In some cases, reactions can be performed in water, especially when employing techniques like microwave irradiation, which can facilitate the direct formation of tertiary amines from alkyl halides and amines without transition metal catalysts. rsc.org

Catalyst Reuse and Sustainability

Catalysis is a fundamental pillar of green chemistry, favoring catalytic reagents over stoichiometric ones. yale.edusigmaaldrich.com In the context of the N-alkylation reaction to form this compound, phase-transfer catalysis (PTC) offers a sustainable approach. crdeepjournal.orgdalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of a reactant (e.g., the carbonate base) from an aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.orgbiomedres.us

Stereoselective Synthesis Methodologies

The asymmetric synthesis of α-amino esters, including structures like this compound, primarily involves the creation of a chiral center at the α-carbon. Modern strategies increasingly employ catalytic methods to achieve high levels of stereocontrol, minimizing the need for chiral auxiliaries or stoichiometric chiral reagents.

One of the most effective contemporary methods for synthesizing chiral N-substituted α-amino esters is through biocatalytic reductive amination. nih.govnih.gov This approach utilizes enzymes, specifically imine reductases (IREDs), to catalyze the reaction between an α-ketoester and an amine, yielding the desired α-amino ester with high enantioselectivity. nih.gov The process involves the in situ formation of an imine from ethyl glyoxylate (B1226380) and dipropylamine, which is then stereoselectively reduced by the IRED enzyme.

The key advantages of this biocatalytic strategy include:

High Enantioselectivity : IREDs can be selected or engineered to produce either the (R)- or (S)-enantiomer of the target molecule with excellent enantiomeric excess (ee). nih.govnih.gov

Mild Reaction Conditions : The reactions are typically performed in aqueous buffer systems under ambient temperature and pressure, which is environmentally benign. nih.gov

High Conversion Rates : These enzymatic reactions often proceed to high levels of conversion, simplifying purification. nih.gov

Research has demonstrated the broad applicability of IREDs for a variety of N-substituted α-amino esters, achieving high yields and exquisite stereocontrol. nih.gov While not specifically detailed for this compound, the successful application of this method to a wide range of structurally similar substrates strongly supports its potential viability. The scalability of this system has also been highlighted through numerous preparative-scale transformations. nih.govnih.gov

The table below summarizes typical results for the synthesis of various N-substituted α-amino esters using this methodology, illustrating the potential efficacy for producing chiral this compound.

Table 1. Representative Results for IRED-Catalyzed Reductive Amination of α-Ketoesters
α-Ketoester SubstrateAmine SubstrateProductConversion (%)Enantiomeric Excess (ee %)Configuration
Ethyl pyruvateBenzylamineEthyl N-benzylalaninate>99>99(R)
Ethyl pyruvateAllylamineEthyl N-allylalaninate98>99(S)
Ethyl 2-oxobutanoateMethylamineEthyl N-methyl-2-aminobutanoate>99>99(S)
Ethyl benzoylformatePropylamineEthyl N-propylphenylglycinate9598(R)

Another potential, though less direct, avenue involves the asymmetric α-alkylation of amino acid esters. acs.org Inspired by biological pathways, this method uses biomimetic chiral pyridoxal (B1214274) catalysts to control the stereoselective formation of a C-C bond at the α-carbon of an amino ester. acs.org This strategy could theoretically be adapted to introduce chirality in a precursor to this compound.

While direct stereoselective synthesis data for this compound is sparse, the advanced methodologies developed for the broader class of α-amino esters provide robust and highly effective pathways for its potential chiral synthesis.

Iii. Chemical Reactivity and Transformation Studies

Fundamental Reaction Mechanisms

The principal reaction pathways of Ethyl 2-(dipropylamino)acetate are centered around the nucleophilic nature of the nitrogen atom, the electrophilic character of the ester carbonyl carbon, and the acidity of the α-protons.

The tertiary amine in this compound is characterized by the lone pair of electrons on the nitrogen atom, rendering it a nucleophilic center. The nucleophilicity of this amine is influenced by several factors, including the inductive effect of the alkyl groups and steric hindrance. masterorganicchemistry.com The two propyl groups, being electron-donating, increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity compared to primary or secondary amines. masterorganicchemistry.com

However, the bulky nature of the propyl groups can also introduce significant steric hindrance, which may impede its ability to attack sterically congested electrophiles. reddit.com This steric effect is a critical consideration in predicting the outcome of its reactions. The nucleophilicity of the amine allows it to participate in a variety of reactions, such as alkylation, acylation, and reactions with other electrophiles. The general trend is that nucleophilicity increases with basicity, though bulky bases can be less nucleophilic than expected due to these steric factors. masterorganicchemistry.com

Table 1: Factors Influencing the Nucleophilicity of the Amine Moiety in this compound

FactorEffect on NucleophilicityRationale
Inductive Effect IncreaseThe two electron-donating propyl groups increase electron density on the nitrogen atom. masterorganicchemistry.com
Steric Hindrance DecreaseThe bulky propyl groups can physically obstruct the approach of the nitrogen's lone pair to an electrophilic center. reddit.com
Solvent VariesThe choice of solvent can influence nucleophilicity through solvation effects.

Ester Group Reactivity

The ester functional group in this compound provides a key site for chemical transformations, primarily through reactions at the electrophilic carbonyl carbon.

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. In the case of this compound, hydrolysis results in the formation of N,N-dipropylglycine and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction can be used to synthesize different esters of N,N-dipropylglycine by reacting it with various alcohols in the presence of an acid or base catalyst. reddit.com The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. reddit.com

The mechanism of base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate that then eliminates the original alkoxy group. reddit.com Acid-catalyzed transesterification, on the other hand, involves protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by an alcohol. reddit.com

Table 2: Products of Hydrolysis and Transesterification of this compound

ReactionReagentsMajor Organic Products
Hydrolysis (Basic) NaOH, H₂ON,N-dipropylglycine (as sodium salt), Ethanol
Hydrolysis (Acidic) H₃O⁺N,N-dipropylglycine, Ethanol
Transesterification R'OH, CatalystThis compound, Ethanol

Reactivity at the α-Carbon to the Ester

The carbon atom adjacent to the ester carbonyl group, known as the α-carbon, exhibits enhanced reactivity due to the electron-withdrawing nature of the carbonyl. This makes the protons attached to the α-carbon (α-hydrogens) acidic and susceptible to deprotonation by a suitable base. masterorganicchemistry.com The resulting carbanion, an enolate, is a powerful nucleophile. masterorganicchemistry.com

The formation of an enolate from this compound opens up a wide range of synthetic possibilities, most notably alkylation reactions. The enolate can react with alkyl halides in an SN2 fashion to form new carbon-carbon bonds at the α-position. 182.160.97 The choice of base and reaction conditions is crucial to ensure complete enolate formation and to avoid side reactions such as self-condensation (Claisen condensation). ubc.ca Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often employed for this purpose. mnstate.edu

Deprotonation of the α-hydrogens of this compound is a key step in many of its synthetic applications. The acidity of these protons is significantly higher than that of simple alkanes due to the resonance stabilization of the resulting enolate anion. In the enolate, the negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group. masterorganicchemistry.com

While specific pKa values for this compound are not widely reported, it is expected to be less acidic than β-dicarbonyl compounds but significantly more acidic than simple esters without the α-amino group. The presence of the electron-donating dipropylamino group might slightly decrease the acidity of the α-protons compared to a simple glycine (B1666218) ester. The choice of base for deprotonation depends on the desired extent of enolate formation. Strong bases like LDA can achieve essentially complete deprotonation, while weaker bases like alkoxides will establish an equilibrium with a smaller concentration of the enolate. mnstate.edu

Derivatization and Functionalization Strategies

The structure of this compound lends itself to various derivatization and functionalization strategies, primarily targeting the nucleophilic nitrogen atom of the dipropylamino group and the electrophilic carbonyl carbon of the ethyl ester.

The lone pair of electrons on the nitrogen atom of the dipropylamino group makes it a nucleophilic center, susceptible to reactions with electrophiles.

Alkylation: The tertiary amine can undergo alkylation when treated with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction proceeds via a nucleophilic substitution mechanism. The resulting quaternary ammonium salts are often crystalline solids and can be isolated. This process is a common strategy for the preparation of substituted ammonium compounds. While direct studies on this compound are not prevalent, the N-alkylation of analogous amino esters and amides using alcohols has been reported, often catalyzed by transition metals. nih.govuniversityofgalway.ie

Acylation: The dipropylamino group can also react with acylating agents like acid chlorides or anhydrides. However, as a tertiary amine, it cannot form a stable amide bond through direct acylation. Instead, it can act as a catalyst in acylation reactions, similar to other tertiary amines like triethylamine (B128534) or pyridine. For instance, in the presence of an acylating agent, it can form a reactive acylammonium intermediate, which can then transfer the acyl group to a nucleophile. General methods for the N-acylation of amines using esters as the acyl source have been developed, sometimes employing catalysts like acetic acid. rsc.orgresearchgate.net

A summary of potential alkylation and acylation reactions is presented below:

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl iodide (CH₃I)Quaternary ammonium salt
Acylation (as catalyst)Acetic anhydride (B1165640) ((CH₃CO)₂O)Facilitates acylation of other nucleophiles

Oxidation: The oxidation of tertiary amines can lead to various products depending on the oxidant used. Strong oxidizing agents can lead to the cleavage of the N-C bonds. Milder oxidation of the tertiary amine moiety could potentially form an N-oxide. The direct oxidation of N,N-disubstituted hydroxylamines is a known route to nitrones, which are valuable synthetic intermediates. chimia.chresearchgate.netnih.gov While this compound is not a hydroxylamine, this highlights a potential pathway for functionalization if the nitrogen were to be oxidized.

Reduction: The ester functional group is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl ester to a primary alcohol, yielding 2-(dipropylamino)ethanol. This transformation is a standard procedure in organic synthesis for converting esters to alcohols.

Functional GroupReagent ExampleProduct Functional Group
Tertiary AmineMild Oxidant (e.g., m-CPBA)N-oxide
Ethyl EsterStrong Reducing Agent (e.g., LiAlH₄)Primary Alcohol

The dipropylamino group itself is a secondary amine derivative. The nucleophilic character of dipropylamine (B117675), the parent secondary amine, is well-established, allowing it to participate in nucleophilic substitution reactions. sigmaaldrich.com In the context of this compound, the nitrogen atom is already tertiary, which limits direct substitution at the nitrogen unless a dealkylation-realkylation sequence is employed.

More relevant are reactions where the entire dipropylamino group might act as a leaving group, though this is generally unfavorable. Alternatively, substitution reactions can occur on the alkyl chains of the propyl groups, for instance, through radical-mediated processes, but this is less common under typical laboratory conditions.

A variety of derivatives can be synthesized from this compound. As mentioned, quaternization of the amine with different alkyl halides leads to a diverse range of quaternary ammonium salts. nih.gov These salts can have applications as phase-transfer catalysts or possess biological activity.

Furthermore, the ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(dipropylamino)acetic acid. This acid can then be converted into other derivatives, such as amides, by reaction with amines in the presence of a coupling agent. Chemical derivatization is a common strategy to enhance detectability in analytical techniques like liquid chromatography-mass spectrometry. ddtjournal.comvu.nl

ReactionReagent(s)Product Derivative
QuaternizationAlkyl Halide (R-X)Quaternary Ammonium Salt
Ester HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
Amide Formation (from acid)Amine (R'-NH₂), Coupling AgentAmide

Catalytic Transformations Involving this compound

While specific catalytic transformations involving this compound are not extensively documented, its structural features suggest potential roles in certain catalytic cycles.

Carbene-transfer reactions, often catalyzed by transition metals, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve a metal carbene intermediate generated from a diazo compound.

A relevant transformation is the insertion of a carbene into an N-H bond to form α-amino esters. chemrxiv.org Since this compound is a tertiary amine, it lacks an N-H bond for such a direct insertion. However, the nitrogen lone pair could potentially interact with a metal carbene intermediate, possibly leading to ylide formation. Such ylides can then undergo subsequent rearrangements or reactions. Triarylboranes have also been shown to catalyze carbene transfer reactions, including N-H insertion. nih.gov While not directly applicable, this indicates the potential for the nitrogen center to interact with carbene precursors under metal-free conditions.

Application in C-H Activation Studies

Transition-metal-catalyzed C-H functionalization has become a significant tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new chemical bonds, thereby increasing molecular complexity efficiently. nih.govsigmaaldrich.com A common and effective strategy to control the regioselectivity of these reactions is the use of directing groups, which are functional groups within the substrate that coordinate to the metal catalyst and position it in proximity to a specific C-H bond. nih.gov

This compound possesses a tertiary amine functionality. In principle, the lone pair of electrons on the nitrogen atom could serve as a Lewis basic site to direct a metal catalyst to an adjacent C-H bond. However, a thorough review of scientific literature reveals no specific studies where this compound has been utilized as a substrate or directing group in C-H activation research. While the C-H functionalization of various amines and related compounds is an active area of research, researchgate.net specific findings for this compound are not documented.

C-H Activation Study Details Information
Catalyst System No data available
Directing Group Functionality No data available
C-H Bond Targeted No data available
Reaction Products No data available
Reference No data available

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. d-nb.infonih.govresearchgate.net These reactions, often catalyzed by palladium, nickel, or copper complexes, typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. d-nb.inforesearchgate.netnih.gov

The potential for this compound to participate in such reactions exists, for instance, through the activation of C-H bonds adjacent to the nitrogen or through derivatization into a suitable coupling partner. However, literature searches indicate a lack of published research detailing the use of this compound as a substrate in any significant metal-catalyzed coupling reactions. General methods for the coupling of amines and their derivatives are well-established, but specific examples and detailed findings involving this particular ester are absent from the current body of scientific work. researchgate.net

Metal-Catalyzed Coupling Reaction Details Information
Reaction Type (e.g., Suzuki, Heck, Sonogashira) No data available
Catalyst/Ligand System No data available
Coupling Partners No data available
Product Yields No data available
Reference No data available

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. wikipedia.orgfrontiersin.org MCRs are valued for their atom economy, convergence, and ability to rapidly generate molecular diversity. acsgcipr.org Prominent examples include the Ugi and Mannich reactions. wikipedia.org

The structure of this compound, featuring a secondary amine and an ester group, suggests its potential as a component in various MCRs. For example, the secondary amine could participate as the amine component in an Ugi four-component reaction or a Mannich reaction. wikipedia.org Despite this structural potential, a comprehensive review of the literature finds no specific examples or detailed research studies where this compound has been successfully incorporated as a reactant in any multi-component reaction. While the synthesis of diverse heterocycles and complex molecules via MCRs is a vast field of study, nih.govrug.nl the application of this specific compound has not been reported.

Multi-component Reaction Details Information
Reaction Name (e.g., Ugi, Mannich) No data available
Reactants No data available
Catalyst/Solvent System No data available
Resulting Molecular Scaffold No data available
Reference No data available

Iv. Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of Ethyl 2-(dipropylamino)acetate. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound displays five distinct sets of signals, corresponding to the chemically non-equivalent protons in the molecule. The interpretation relies on chemical shift (δ), signal multiplicity (splitting pattern), and integral values (proton ratio). The assignments are corroborated by data from structurally similar compounds, such as ethyl 3-(dipropylamino)propanoate. rsc.org

The ethyl ester moiety gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom, appearing as a quartet at approximately 4.15 ppm. These protons are split by the three neighboring methyl protons (-O-CH₂-CH₃ ), which in turn appear as a triplet at around 1.26 ppm.

The two N-propyl groups are equivalent. The terminal methyl protons (-CH₂-CH₃ ) produce a triplet near 0.88 ppm. The methylene protons adjacent to the methyl group (-CH₂ -CH₃) appear as a sextet around 1.48 ppm, due to coupling with the adjacent five protons (two from the neighboring methylene and three from the methyl group). The methylene protons directly attached to the nitrogen atom (N-CH₂ -CH₂-) are observed as a triplet at approximately 2.42 ppm.

A key signal is the singlet corresponding to the methylene protons situated between the nitrogen atom and the carbonyl group (-N-CH₂ -C=O). These protons are deshielded by both the nitrogen and the carbonyl group, resulting in a downfield chemical shift, typically observed around 3.25 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

AssignmentLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-O-CH₂-CH₃a~4.15Quartet (q)2H~7.1
-N-CH₂-C(O)-b~3.25Singlet (s)2H-
N-(CH₂-CH₂-CH₃)₂c~2.42Triplet (t)4H~7.5
N-(CH₂-CH₂-CH₃)₂d~1.48Sextet4H~7.4
-O-CH₂-CH₃e~1.26Triplet (t)3H~7.1
N-(CH₂-CH₂-CH₃)₂f~0.88Triplet (t)6H~7.4

The most deshielded signal is that of the ester carbonyl carbon (C =O), which is anticipated to appear in the range of 171-172 ppm. libretexts.org The carbon of the methylene group attached to the ester oxygen (-O-CH₂ -CH₃) is found at approximately 60.5 ppm. The methylene carbon alpha to the nitrogen and the carbonyl group (-N-CH₂ -C=O) is expected around 56.8 ppm.

The carbons of the N-propyl groups are well-resolved. The methylene carbon directly bonded to the nitrogen (N-CH₂ -CH₂-) typically appears near 53.4 ppm. The central methylene carbon (-CH₂ -CH₃) is found further upfield at about 20.6 ppm, while the terminal methyl carbon (-CH₃ ) gives a signal around 11.8 ppm. The methyl carbon of the ethyl ester group (-O-CH₂-CH₃ ) is observed at approximately 14.2 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

AssignmentLabelPredicted Chemical Shift (δ, ppm)
-C(O)O-1~171.5
-O-CH₂-CH₃2~60.5
-N-CH₂-C(O)-3~56.8
N-(CH₂-CH₂-CH₃)₂4~53.4
N-(CH₂-CH₂-CH₃)₂5~20.6
-O-CH₂-CH₃6~14.2
N-(CH₂-CH₂-CH₃)₂7~11.8

Two-dimensional NMR experiments provide further confirmation of the structural assignments by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, the following key correlations are expected:

A cross-peak between the quartet at ~4.15 ppm (a) and the triplet at ~1.26 ppm (e), confirming the connectivity within the ethyl group.

Cross-peaks connecting the signals of the n-propyl chain: between the triplet at ~2.42 ppm (c) and the sextet at ~1.48 ppm (d), and between the sextet at ~1.48 ppm (d) and the triplet at ~0.88 ppm (f).

The singlet at ~3.25 ppm (b) would not show any cross-peaks, confirming its isolation from other proton environments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would be expected to show cross-peaks indicating spatial proximity between:

The protons of the methylene group alpha to the nitrogen (-N-CH₂ -C=O, b) and the adjacent methylene protons of the N-propyl groups (N-CH₂ -CH₂-, c).

Protons within the same propyl and ethyl groups, similar to what is observed in COSY, but based on spatial proximity rather than J-coupling.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the aliphatic chains. As a tertiary amine, it will lack the characteristic N-H stretching bands seen in primary and secondary amines. rockymountainlabs.com

C-H Stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the ethyl and propyl chains. universallab.org

C=O Stretching: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is expected to be prominent in the range of 1735-1750 cm⁻¹. wpmucdn.com This is one of the most diagnostic peaks in the spectrum.

C-O Stretching: Esters typically show two C-O stretching vibrations. A strong, broad band for the C-O-C asymmetric stretch is expected around 1150-1250 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the tertiary amine is typically found in the 1000-1250 cm⁻¹ region. This peak may be of medium to weak intensity and can sometimes overlap with other signals in the fingerprint region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aliphatic C-H Stretch2850 - 3000Strong, Sharp
Ester C=O Stretch1735 - 1750Very Strong, Sharp
C-O-C Asymmetric Stretch1150 - 1250Strong
C-N Stretch1000 - 1250Medium to Weak

Raman spectroscopy provides complementary vibrational information. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

C-H Stretching: The C-H stretching vibrations in the 2850-3000 cm⁻¹ region are also prominent in the Raman spectrum.

C-C Stretching: The C-C single bond stretches of the alkyl backbones typically appear as a series of bands in the 800-1200 cm⁻¹ region and are often strong in Raman spectra.

C=O Stretching: The carbonyl stretch, while very strong in the IR, usually appears as a weaker, though still distinct, band in the Raman spectrum in the 1735-1750 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration is also observable in the Raman spectrum, often with moderate intensity.

The combination of these spectroscopic methods provides a detailed and unambiguous structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information about its molecular weight and structural features through fragmentation analysis.

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound. By measuring the mass of an ion with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₁₀H₂₁NO₂, HRMS would be used to confirm this composition. The theoretical exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Species Theoretical Exact Mass (m/z)
[C₁₀H₂₂NO₂]⁺ [M+H]⁺ 188.1645

An experimental HRMS measurement yielding a mass very close to these theoretical values would provide strong evidence for the compound's elemental formula, confirming its identity.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to deduce the compound's structure.

Key predicted fragmentation pathways for this compound ([CH₃CH₂CH₂]₂NCH₂COOCH₂CH₃) include:

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the ester C-O bond would result in a stable acylium ion.

Alpha-cleavage: The bond between the nitrogen and a propyl group can break, leading to the loss of a propyl radical (•CH₂CH₂CH₃) or an ethyl radical from within the propyl chain. The most significant alpha-cleavage is often the loss of the largest alkyl group from the nitrogen, which would be a propyl radical.

Cleavage of the ester group: Fragmentation can occur at the C-C bond between the nitrogen and the carbonyl carbon.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Predicted Fragment Ion Structure Mass-to-Charge Ratio (m/z)
[M - C₂H₅O]⁺ [ (C₃H₇)₂NCH₂CO ]⁺ 142
[M - C₃H₇]⁺ [ (C₃H₇)NCH₂COOC₂H₅ ]⁺ 144
[ (C₃H₇)₂N=CH₂ ]⁺ N,N-dipropylmethaniminium 114

The most abundant fragment ion, known as the base peak, would likely result from the formation of the most stable carbocation, which is often the result of alpha-cleavage adjacent to the nitrogen atom.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. stackexchange.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules arrange themselves in the crystal lattice. researchgate.net

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. researchgate.net The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

As of this writing, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. If a structure were determined, it would reveal the exact solid-state conformation of the molecule, showing the spatial orientation of the two propyl groups relative to each other and to the ethyl acetate (B1210297) moiety.

The data from single-crystal X-ray diffraction also elucidates how molecules are arranged in the crystal, an arrangement known as the crystal packing. This packing is governed by various intermolecular forces that stabilize the crystal lattice.

Hydrogen bonds are strong, highly directional intermolecular forces that play a crucial role in determining crystal structures. A classic hydrogen bond requires a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen), which acts as the hydrogen bond donor, and another electronegative atom with a lone pair of electrons, which acts as the acceptor.

The molecular structure of this compound contains three potential hydrogen bond acceptor sites:

The carbonyl oxygen atom.

The ester oxygen atom.

The tertiary nitrogen atom.

Analysis of Crystal Packing and Intermolecular Interactions

Hirshfeld Surface Analysis

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V. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of molecules like Ethyl 2-(dipropylamino)acetate. researchgate.netsu.edu.lysu.edu.ly These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for analyzing its geometry, conformational preferences, and electronic structure. nih.govyoutube.com

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. youtube.com For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral (torsional) angles. The molecule possesses significant conformational flexibility due to several rotatable single bonds, particularly around the ester group and the N-alkyl chains. acs.orgijcrt.org

Table 1: Representative Optimized Geometrical Parameters for an Amino Acetate (B1210297) Structure

This table presents typical bond lengths and angles for a molecule structurally similar to this compound, as determined by DFT calculations.

ParameterBond/AngleTypical Calculated Value
Bond Lengths C=O (carbonyl)~1.21 Å
C-O (ester)~1.35 Å
N-C (amine)~1.46 Å
Cα-N~1.47 Å
Bond Angles O=C-O (ester)~124°
C-N-C (amine)~112°
Cα-N-C~110°
Dihedral Angle C-Cα-N-CVariable (defines conformation)

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. researchgate.net Key components of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as the distribution of electron density, which can be visualized using molecular electrostatic potential maps and quantified through population analysis. researchgate.netresearchgate.net

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. youtube.com In molecules like this compound, which contain heteroatoms with lone pairs, the HOMO is typically localized on the most electron-rich center. researchgate.net For tertiary amino esters, the HOMO is predominantly centered on the nitrogen atom of the dipropylamino group due to its lone pair of electrons. researchgate.netnih.gov The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO value indicates a greater propensity for the molecule to act as an electron donor. materialsciencejournal.org

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. youtube.com In ester-containing compounds, the LUMO is generally localized on the carbonyl group (C=O) of the ester function. researchgate.net Specifically, it is often centered on the π* antibonding orbital of the carbonyl double bond. youtube.com The energy of the LUMO (ELUMO) is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests higher reactivity. su.edu.ly

Table 2: Illustrative Frontier Orbital Energies for a Tertiary Amino Ester

This table provides example energy values for the HOMO, LUMO, and the resulting energy gap, calculated using DFT methods for a molecule analogous to this compound.

OrbitalPropertyRepresentative Energy Value (eV)
HOMO Energy (EHOMO)-6.5 to -5.5
LUMO Energy (ELUMO)-0.5 to 0.5
Gap Energy Gap (ΔE)5.0 to 7.0

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. wolfram.comuni-muenchen.delibretexts.org It provides a guide to the electrophilic and nucleophilic sites of a molecule. researchgate.net

For this compound, the MEP map would show distinct regions of varying potential. avogadro.cc

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the oxygen atoms of the ester's carbonyl group due to their high electronegativity and lone pairs. researchgate.net These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These electron-deficient regions would be located around the hydrogen atoms, particularly those attached to carbons adjacent to the nitrogen and oxygen atoms. These areas represent sites for potential nucleophilic attack.

Neutral Potential (Green): The hydrocarbon portions of the ethyl and propyl groups would exhibit a relatively neutral potential.

The MEP map visually confirms the localization of the primary nucleophilic center on the carbonyl oxygen and the electrophilic character of other parts of the molecule. researchgate.net

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, assigning partial atomic charges. acs.org This analysis provides a quantitative measure of the electronic effects within the molecule.

In this compound, the NPA would reveal:

Significant negative charges on the highly electronegative oxygen atoms of the ester group.

A lesser negative charge on the nitrogen atom of the dipropylamino group, reflecting its electronegativity but also its role as the HOMO center.

Positive charges on the carbonyl carbon atom, due to its bonding with two electronegative oxygen atoms, and on the carbon atoms directly bonded to the nitrogen atom.

Slightly positive charges on the hydrogen atoms.

These calculated charges are fundamental to understanding the molecule's dipole moment and its potential for intermolecular interactions. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized, Lewis-like structure perspective of the electron density. While specific NBO studies on this compound are not prevalent in published literature, analysis of analogous amino acid esters provides insight into the expected electronic interactions. researchgate.netnih.gov

For a molecule like this compound, an NBO analysis would focus on the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The most significant interactions would likely involve the lone pair electrons on the nitrogen and oxygen atoms.

Key expected interactions would include:

n → σ : Delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. This hyperconjugative interaction contributes to the stability of the molecule.

n → π : Delocalization of the lone pairs of the carbonyl oxygen (n) into the antibonding π orbital of the C=O bond, and potentially from the ester oxygen into the same π* orbital.

π → π : Intramolecular charge transfer from the π orbital of the carbonyl group to its corresponding antibonding π orbital.

The stabilization energy, E(2), associated with these delocalizations quantifies the strength of the interaction. In a related compound, ethyl 4-aminobenzoate, a significant stabilization energy of 25.77 kcal/mol was calculated for the electron delocalization from a C-C π bond to the C=O π* antibonding orbital. researchgate.net A similar analysis for this compound would yield a detailed map of its electronic landscape.

Representative NBO Analysis Data for a Similar Amino Ester

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ(C-C)5.8
LP (1) O (carbonyl)π(C=O)28.5
LP (2) O (ester)σ(C-O)4.2
π (C=O)π(C-N)15.3

Note: This table is illustrative and based on typical values for amino esters; it is not specific to this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.gov These predictions are valuable for interpreting experimental spectra and confirming molecular structures. rsc.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts for this compound would show characteristic signals for the ethyl group (a triplet and a quartet), the propyl groups (triplets and sextets), and the methylene (B1212753) group adjacent to the nitrogen and carbonyl groups. Good agreement between calculated and experimental NMR data is a strong indicator of a correct structural assignment. nih.gov

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a high degree of accuracy, aiding in the assignment of experimental peaks. semanticscholar.org For this compound, key predicted vibrational modes would include the strong C=O stretching vibration of the ester group (typically around 1735-1750 cm⁻¹), C-N stretching, C-O stretching, and various C-H bending and stretching modes from the alkyl chains. masterorganicchemistry.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net The calculations yield the excitation energies and oscillator strengths for transitions between molecular orbitals, most commonly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a saturated compound like this compound, strong absorptions would be expected only in the far UV region, corresponding to n → σ* and π → π* transitions.

Representative Predicted Spectroscopic Data

ParameterPredicted Value
¹³C NMR
C=O~170 ppm
O-CH₂~61 ppm
N-CH₂~55 ppm
IR Frequency
C=O Stretch~1740 cm⁻¹
C-N Stretch~1150 cm⁻¹
UV-Vis λmax ~205 nm

Note: This table contains representative values for an aliphatic amino ester and is for illustrative purposes.

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. nih.gov

Transition State Characterization

For any proposed reaction involving this compound, such as hydrolysis or aminolysis, computational methods can be used to locate and characterize the transition state (TS). A transition state is a first-order saddle point on the potential energy surface. Its geometry is optimized, and a frequency calculation is performed to confirm its identity. A genuine TS has exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. semanticscholar.org

Reaction Coordinate Analysis and Energy Barriers

Once the reactants, products, and transition state are optimized, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This traces the minimum energy path connecting the reactants to the products via the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor in determining the reaction rate. wikipedia.org

Kinetic and Thermodynamic Parameters of Reactions

From the computed structures and vibrational frequencies, various kinetic and thermodynamic parameters can be derived. semanticscholar.orgresearchgate.net

Thermodynamic Parameters: The change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated. A negative ΔG indicates a spontaneous reaction. These parameters provide insight into the feasibility and position of equilibrium of a reaction. semanticscholar.org

Kinetic Parameters: Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated from the calculated activation energy. This allows for a theoretical prediction of how fast a reaction will proceed under given conditions.

Illustrative Energy Profile for Ester Hydrolysis

SpeciesRelative Energy (kJ/mol)
Reactants (Ester + H₂O)0
Transition State+95
Intermediate+25
Products (Acid + Alcohol)-15

Note: This data is a representative example for the hydrolysis of an ester and is not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve over time.

For this compound, MD simulations could be used to study:

Conformational Dynamics: The molecule has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers for interconversion between them.

Solvation Effects: By simulating the compound in a box of solvent molecules (e.g., water), one can study how the solvent structure is perturbed by the solute and how solvation affects the conformational preferences of the molecule.

Interactions with other molecules: MD is a powerful tool for studying how molecules like this compound interact with other chemical species, such as receptors or surfaces, which is particularly relevant in fields like drug design and materials science. nih.govnih.gov The development of accurate force fields is crucial for the reliability of these simulations. researchgate.net

Vi. Synthetic Applications and Precursor Chemistry of Ethyl 2 Dipropylamino Acetate and Its Derivatives

Role as Building Blocks in Complex Molecule Synthesis

The reactivity of ethyl 2-(dipropylamino)acetate and its derivatives makes them valuable starting materials for constructing intricate molecular frameworks, particularly those containing nitrogen atoms. Their utility stems from the ability to introduce a dipropylamino moiety and a two-carbon chain, which can be further elaborated or participate in cyclization reactions.

While direct examples of the use of this compound in the synthesis of nitrogen-containing heterocycles are not extensively documented in readily available literature, the general reactivity of N,N-dialkylamino acid esters suggests their potential as precursors to various heterocyclic systems. For instance, compounds with similar structures can, in principle, be utilized in condensation and cyclization reactions to form heterocycles such as piperidones and quinolines.

The synthesis of piperidine (B6355638) rings, for example, is a cornerstone of pharmaceutical and alkaloid chemistry. chemicalbook.comresearchgate.net Methodologies for constructing 2-piperidones often involve the cyclization of δ-amino carboxylates. chemicalbook.com While this compound itself is not a direct precursor in this specific pathway, its structural motifs are found in more complex molecules that do undergo such cyclizations.

Similarly, various synthetic strategies exist for the formation of the quinoline (B57606) core, a privileged scaffold in medicinal chemistry. google.comgoogle.commallakchemicals.com These methods often involve the reaction of anilines with α,β-unsaturated ketones or other three-carbon units. The N,N-dipropylamino group could potentially be part of a more complex starting material that undergoes intramolecular reactions to form fused heterocyclic systems.

This compound and related structures are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.comchiralen.combachem.com These intermediates are crucial building blocks that are transformed through a series of chemical reactions into the final drug substance. chemicalbook.com The dipropylaminoethyl moiety, derivable from this compound, is a key feature in several pharmacologically active molecules.

A notable example is in the synthesis of Ropinirole, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. The intermediate 4-[2-(Dipropylamino)ethyl]indoline-2-one is a critical component in the synthesis of Ropinirole. pharmacompass.com Although the direct use of this compound is not explicitly detailed in common synthetic routes, its structural relation to this key intermediate is evident.

Another area where related structures find application is in the synthesis of local anesthetics. For example, the synthesis of Ropivacaine, a long-acting local anesthetic, involves the N-alkylation of a piperidine-2-carboxamide (B12353) derivative with a propyl group. chemicalbook.comchemicalbook.com While this specific synthesis does not start from this compound, it highlights the importance of the N-propylpiperidine scaffold, which can be conceptually linked to precursors containing N-alkylated amino acid esters. A continuous-flow synthesis method has been developed for Ropivacaine, showcasing modern approaches to the manufacturing of such compounds. semanticscholar.org

The following table summarizes key intermediates and final products that feature structural elements related to this compound.

Compound NameCAS NumberAssociated APITherapeutic Application
4-[2-(Dipropylamino)ethyl]indoline-2-oneNot AvailableRopiniroleDopamine Agonist
(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide84057-95-4RopivacaineLocal Anesthetic

Advanced Reagent Development

The application of this compound extends beyond its role as a structural building block. Its inherent chemical functionalities suggest potential uses in the development of advanced reagents for specific chemical transformations, such as esterification, amidation, and peptide synthesis.

Amide bond formation is a fundamental reaction in organic and medicinal chemistry. masterorganicchemistry.com The direct amidation of esters with amines is a known transformation, though it often requires harsh conditions or catalytic activation. mdpi.com this compound, being an ester, can theoretically undergo amidation by reaction with a primary or secondary amine to form the corresponding N,N-dipropylglycinamide derivative. This reaction would typically be catalyzed by acids, bases, or transition metals.

The development of catalytic systems for direct amidation is an active area of research. mdpi.com For example, copper-catalyzed Goldberg reactions have been developed for the amidation of aryl bromides, using N,N-dimethylglycine as a ligand. mdpi.com This suggests that N,N-dialkylamino acids and their derivatives can play a role in facilitating such transformations. While not a direct use of this compound as a reagent, it points to the utility of the N,N-dialkylglycine scaffold in promoting amide bond formation.

Peptide synthesis relies on the efficient and controlled formation of amide bonds between amino acids. bachem.com This is typically achieved using coupling reagents that activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. peptide.comluxembourg-bio.com

While this compound is not a standard amino acid for incorporation into peptides, its structure as an N,N-dialkylated glycine (B1666218) ester is relevant. N-alkylated amino acids present unique challenges in peptide synthesis due to the increased steric hindrance of the secondary amine. luxembourg-bio.com Specialized coupling reagents and conditions are often required to achieve efficient coupling with these residues.

The ester group of this compound could potentially be hydrolyzed to the corresponding carboxylic acid, N,N-dipropylglycine. This N,N-dialkylated amino acid could then be used in peptide synthesis. However, the lack of an N-H bond means it can only be incorporated at the N-terminus of a peptide chain. The use of N,N-dialkylglycine derivatives in peptide chemistry is not common, but related N-alkylated amino acids are found in some natural products and are of interest in the design of peptidomimetics.

Industrial Chemical Process Applications

The primary industrial application of this compound and its close structural analogues is as intermediates in the synthesis of pharmaceuticals. mallakchemicals.com In the pharmaceutical industry, an intermediate is a chemical compound that is a stepping stone in the synthesis of an API. bachem.com The quality and purity of these intermediates are critical as they directly impact the quality of the final drug product.

The following table outlines a conceptual synthetic pathway where a derivative of this compound could be involved in an industrial process.

StepReaction TypeStarting Material (Conceptual)Product (Conceptual)Industrial Relevance
1AmidationN,N-dipropylglycine (from hydrolysis of the ester)N-(2,6-dimethylphenyl)-2-(dipropylamino)acetamideFormation of a key amide bond, precursor to a more complex scaffold.
2CyclizationN-(2,6-dimethylphenyl)-2-(dipropylamino)acetamide derivativeHeterocyclic systemConstruction of the core scaffold of a potential API.

Specialty Chemical Manufacturing

In the realm of specialty chemical manufacturing, this compound has been identified as a key component in catalyst systems for olefin polymerization. chiralen.com Specifically, it is employed as an external electron donor in Ziegler-Natta type catalyst systems. chiralen.com These catalysts are fundamental in the industrial production of polyolefins such as polypropylene.

The role of an external electron donor is crucial in controlling the stereochemistry of the polymer. buct.edu.cndiva-portal.org In the case of polypropylene, the orientation of the methyl groups on the polymer chain determines its physical properties. The addition of an external electron donor like this compound to the Ziegler-Natta catalyst system influences the catalyst's active sites, thereby enhancing the stereospecificity of the polymerization process. diva-portal.orgnih.gov This results in a higher yield of isotactic polypropylene, a form of the polymer with high crystallinity, melting point, and stiffness, which is desirable for a wide range of commercial applications.

The performance of the Ziegler-Natta catalyst, including its activity and the properties of the resulting polymer, is significantly influenced by the chemical structure of the external electron donor. buct.edu.cn Chinese patents CN-114478870-A and CN-114507303-A describe catalyst systems for olefin polymerization that utilize this compound as an external electron donor, highlighting its role in this specialized area of chemical manufacturing. chiralen.com

Below is a table summarizing the typical components of a Ziegler-Natta catalyst system where this compound could be utilized.

Component Example Function
Primary Catalyst Titanium tetrachloride (TiCl₄)Provides the active sites for polymerization.
Co-catalyst Triethylaluminium (Al(C₂H₅)₃)Activates the primary catalyst.
Support Magnesium chloride (MgCl₂)Increases the efficiency of the catalyst.
Internal Electron Donor Phthalates, diethers, or succinatesImproves the stereospecificity of the catalyst.
External Electron Donor This compound Further enhances stereospecificity and controls polymer molecular weight. buct.edu.cnnih.gov

Intermediate in Chemical Production

This compound also serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the agrochemical sector. Its structure allows it to be a versatile building block for the creation of bioactive compounds.

A notable application of this compound is in the synthesis of avermectin (B7782182) monosaccharide derivatives that possess pesticidal properties. chiralen.com Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal activities. nih.govnih.gov The modification of the avermectin structure can lead to new derivatives with improved efficacy or a different spectrum of activity.

The European patent EP-1594878-B1 discloses the use of this compound in the preparation of such pesticidal avermectin derivatives. chiralen.com In this context, the dipropylamino acetate (B1210297) moiety is likely incorporated into the avermectin structure to alter its biological properties. The synthesis would involve reacting this compound with a suitable functional group on the avermectin monosaccharide core. This type of derivatization is a common strategy in medicinal and agricultural chemistry to enhance the potency and bioavailability of a lead compound. nih.gov

The table below outlines the key components in the synthesis of avermectin derivatives using this compound as an intermediate.

Reactant/Intermediate Role in Synthesis
Avermectin MonosaccharideThe core structure to be modified. nih.gov
This compound An intermediate that provides the dipropylamino acetate moiety for derivatization. chiralen.com
Resulting Derivative A novel avermectin derivative with potential pesticidal properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(dipropylamino)acetate, and how can reaction purity be validated?

  • Methodological Answer : this compound (CAS 2644-22-6) is typically synthesized via alkylation of aminoacetate esters or reductive amination of ethyl glyoxylate derivatives. For purity validation, use HPLC with UV detection (e.g., 254 nm) or GC-MS to resolve impurities such as unreacted dipropylamine or ester hydrolysis byproducts. Reference standards (e.g., USP-grade ethyl acetate ) can calibrate instruments, ensuring >98% purity thresholds as seen in analogous compounds like Ethyl 2-phenylacetoacetate . Monitor reaction progress using 1^1H NMR to track amine proton shifts (δ ~2.5–3.0 ppm) and ester carbonyl peaks (δ ~4.1–4.3 ppm).

Q. How can researchers characterize the molecular stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) to assess decomposition temperatures and accelerated aging tests at -20°C, 4°C, and room temperature. Compare results with thermodynamic data for ethyl acetate derivatives, such as proton affinity (835.7 kJ/mol) and gas basicity (804.7 kJ/mol) . For hydrolytic stability, incubate the compound in buffered solutions (pH 2–10) and quantify degradation via LC-MS. Analogous studies on ethyl acetoacetate show ester hydrolysis rates increase above pH 8 .

Advanced Research Questions

Q. What mechanistic insights explain the tautomeric behavior of this compound in protic solvents?

  • Methodological Answer : The compound’s tautomerism (enol vs. keto forms) can be studied using 13^{13}C NMR and IR spectroscopy. For example, IR peaks at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (enol C=C) indicate equilibrium shifts. Computational modeling (DFT/B3LYP) can predict tautomer stability, referencing gas-phase ionization energies (e.g., 10.01 eV for ethyl acetate) . Compare with structurally similar compounds like 4-AcO-DPT, where enol stabilization is influenced by dipropylamino electron-donating effects .

Q. How do steric and electronic effects of the dipropylamino group influence nucleophilic reactivity in this compound?

  • Methodological Answer : Kinetic studies using competitive alkylation reactions (e.g., with methyl iodide or benzyl bromide) can quantify nucleophilicity. The dipropylamino group’s steric bulk reduces reaction rates compared to smaller amines (e.g., dimethylamino analogs). Electrospray ionization mass spectrometry (ESI-MS) can detect intermediate adducts, while Hammett plots correlate substituent effects with reaction rates. Data from ethyl 2-phenylacetoacetate alkylation (purity ≥98% ) provide a comparative framework.

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in 1^1H NMR or IR spectra often arise from solvent polarity or trace impurities. Use deuterated solvents (e.g., CDCl3_3) and high-field NMR (≥500 MHz) to enhance resolution. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 202.1912 for C10_{10}H21_{21}NO2_2). Reference PubChem data for analogous compounds (e.g., 2-(diethylamino)-2-phenylacetic acid ) to identify artifact peaks.

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Ethyl 2-(dipropylamino)acetate
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Reactant of Route 2
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